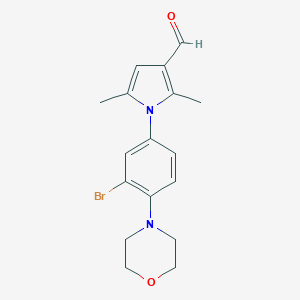
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under a variety of conditions, which makes it suitable for use in a variety of assays. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are many future directions for research on 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, future research could focus on optimizing the synthesis method for the compound to improve yield and purity.
Méthodes De Synthèse
The synthesis of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been shown to have antitumor activity, and it has been investigated for its potential use in the treatment of cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
340319-08-6 |
|---|---|
Nom du produit |
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Formule moléculaire |
C17H19BrN2O2 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
1-(3-bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-14(11-21)13(2)20(12)15-3-4-17(16(18)10-15)19-5-7-22-8-6-19/h3-4,9-11H,5-8H2,1-2H3 |
Clé InChI |
YDKZDGLEEFVWBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
SMILES canonique |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




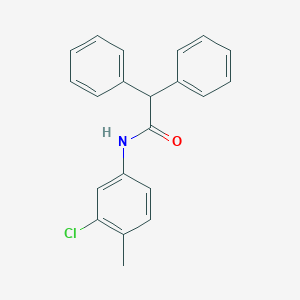
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
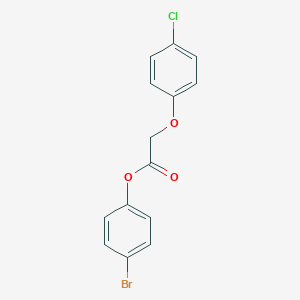
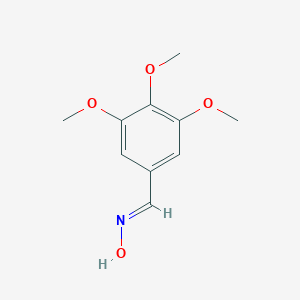
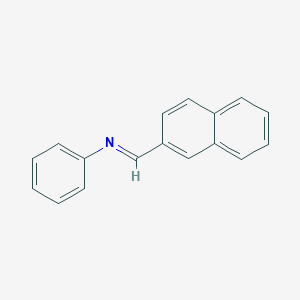
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
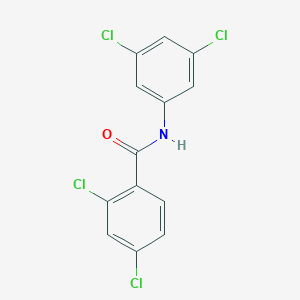
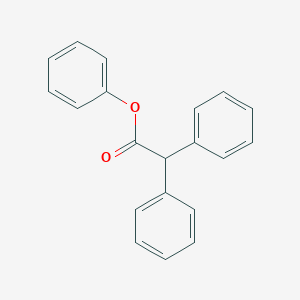
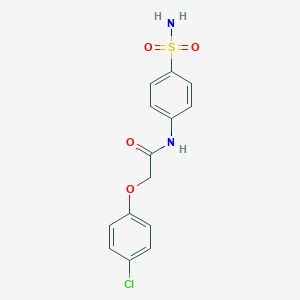
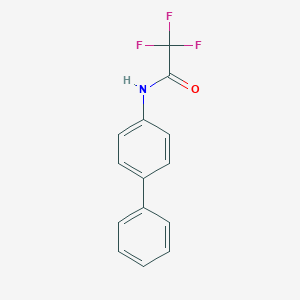
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)